REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].N(C(C1NCCN=1)(C)C)=NC(C1NCCN=1)(C)C.SCCO>CC(C)=O.O.CS(C)=O>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:7.8|
|
Name
|
|
Quantity
|
66.68 g
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
21.62 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.1408 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C)(C)C=1NCCN1)C(C)(C)C=1NCCN1
|
Name
|
|
Quantity
|
43.8 μL
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
353.96 g
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a three-way
|
Type
|
CUSTOM
|
Details
|
After degassing inside the three-necked flask
|
Type
|
CUSTOM
|
Details
|
followed by temperature rise to 70° C.
|
Type
|
STIRRING
|
Details
|
further stirring for 6.5 hours
|
Duration
|
6.5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the polymerization
|
Type
|
CUSTOM
|
Details
|
the polymerization reaction solution
|
Type
|
WAIT
|
Details
|
the mixed solution was left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
the solution was left
|
Type
|
CUSTOM
|
Details
|
the supernatant was removed by decantation
|
Type
|
WASH
|
Details
|
The obtained solid component was washed seven times with acetone/water (=400 mL/100 mL)
|
Type
|
CUSTOM
|
Details
|
The solid component was dried overnight by a vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
drying oven at 60° C
|
Type
|
ADDITION
|
Details
|
Liquid nitrogen was charged
|
Type
|
CUSTOM
|
Details
|
the solid component was crushed by a spatula
|
Type
|
CUSTOM
|
Details
|
dried by a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 60° C. for 3 hours
|
Duration
|
3 h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(=C)N1C(CCC1)=O.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |